molecular formula C7H8BrFN2 B2746399 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine CAS No. 2418663-50-8

3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine

Cat. No. B2746399
CAS RN: 2418663-50-8
M. Wt: 219.057
InChI Key: LPKWMQOVUAANKZ-UHFFFAOYSA-N
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Description

“3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is a chemical compound with the CAS Number: 2418663-50-8 . It has a molecular weight of 219.06 and is typically stored at 4 degrees Celsius . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is 1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Safety and Hazards

The compound is classified under the GHS06 hazard class . It has hazard statements H301, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, stability, and interaction with its targets.

properties

IUPAC Name

3-bromo-2-fluoro-N,N-dimethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKWMQOVUAANKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine

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